Isocucurbitacin B

Übersicht

Beschreibung

Isocucurbitacin B is a natural compound extracted from the pedicels of melons. It belongs to the cucurbitacin family, which are tetracyclic triterpenoids known for their potent biological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Signalwege und der Genexpression.

Industrie: Potenzielles Einsatzgebiet bei der Entwicklung neuer Therapeutika und Pharmazeutika.

5. Wirkmechanismus

Isocucurbitacin B entfaltet seine Wirkung über mehrere molekulare Ziele und Signalwege:

PI3K/AKT-Signalweg: Hemmt die Phosphorylierung von AKT, was zu einer reduzierten Zellproliferation und erhöhter Apoptose führt.

MAPK-Signalweg: Moduliert die Aktivität von MAPK, was die Zellüberlebens- und Differenzierungsprozesse beeinflusst.

hsa-mir-1286a: Steigert die Empfindlichkeit von Gliomzellen gegenüber Temozolomid durch Hemmung dieser microRNA.

Wirkmechanismus

Target of Action

Isocucurbitacin B (IsocuB) is a natural compound that has been found to have significant effects on glioma, a type of brain tumor . The primary targets of IsocuB are the PI3K/AKT and MAPK pathways . These pathways play crucial roles in cell proliferation, survival, and migration .

Mode of Action

IsocuB interacts with its targets by inhibiting the PI3K/AKT and MAPK pathways . This inhibition results in decreased cell proliferation and increased cell apoptosis . Additionally, IsocuB has been found to enhance the sensitivity of glioma cells to temozolomide (TMZ), a common chemotherapy drug, by inhibiting hsa-mir-1286a .

Biochemical Pathways

The PI3K/AKT and MAPK pathways are the primary biochemical pathways affected by IsocuB . These pathways are involved in various cellular processes, including cell growth, survival, and migration . By inhibiting these pathways, IsocuB can effectively suppress the growth of glioma cells .

Pharmacokinetics

The pharmacokinetics of IsocuB involve absorption, distribution, metabolism, and excretion . After oral administration, IsocuB is absorbed and distributed throughout the body . It has a large volume of distribution and a high tissue to plasma concentration ratio, indicating that it can be distributed extensively into internal organs . IsocuB is likely metabolized before elimination, as only a negligible amount of unchanged IsocuB is detected in urine and feces .

Result of Action

The result of IsocuB’s action is the inhibition of glioma cell growth and the enhancement of glioma cell sensitivity to TMZ . This is achieved through the inhibition of the PI3K/AKT and MAPK pathways and the suppression of hsa-mir-1286a . These actions result in decreased cell proliferation, increased cell apoptosis, and enhanced drug sensitivity .

Biochemische Analyse

Biochemical Properties

Isocucurbitacin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the degradation of the extracellular matrix and are crucial for cancer cell invasion and metastasis . Additionally, this compound interacts with the PI3K/AKT and MAPK signaling pathways, which are essential for cell survival, proliferation, and apoptosis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit proliferation, induce apoptosis, and reduce migration and invasion . These effects are mediated through the suppression of key signaling pathways, such as PI3K/AKT and MAPK, and the modulation of gene expression . Furthermore, this compound enhances the sensitivity of glioma cells to temozolomide, a chemotherapeutic agent, by inhibiting hsa-mir-1286a .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of specific enzymes, such as MMP-2 and MMP-9, which are involved in cancer cell invasion . Additionally, this compound modulates the PI3K/AKT and MAPK signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis . These effects are further enhanced by the compound’s ability to inhibit the expression of anti-apoptotic proteins like BCL-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but its activity can degrade when exposed to light and moisture . Long-term studies have shown that this compound can maintain its inhibitory effects on cancer cell proliferation and invasion over extended periods, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble forms for excretion . This process involves enzymes such as cytochrome P450, which play a crucial role in the metabolism of many xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tumor tissues, where it exerts its cytotoxic effects . This selective accumulation is partly due to the enhanced permeability and retention effect observed in tumor vasculature .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isocucurbitacin B typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as melon pedicels. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isocucurbitacin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Bedingungen, die nucleophile oder elektrophile Reagenzien beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die oft auf ihre verbesserte biologische Aktivität hin untersucht werden.

Vergleich Mit ähnlichen Verbindungen

Isocucurbitacin B wird mit anderen Cucurbitacinen verglichen, wie z. B.:

- Cucurbitacin A

- Cucurbitacin C

- Cucurbitacin D

- Cucurbitacin E

Einzigartigkeit: this compound zeichnet sich durch seine spezifischen inhibitorischen Effekte auf das Gliomwachstum und seine Fähigkeit aus, die Empfindlichkeit gegenüber Medikamenten zu erhöhen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

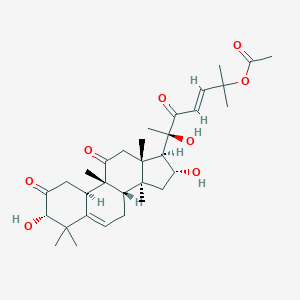

IUPAC Name |

[(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZNVRBNJWSPF-DZEACCAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316518 | |

| Record name | Isocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-28-3 | |

| Record name | Isocucurbitacin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocucurbitacin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

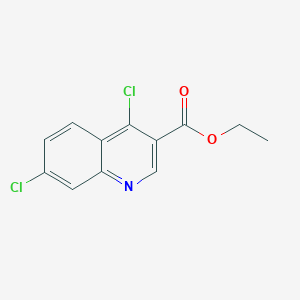

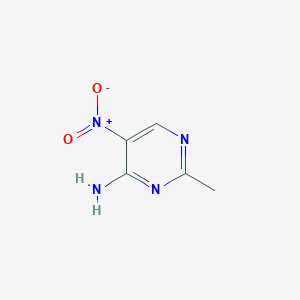

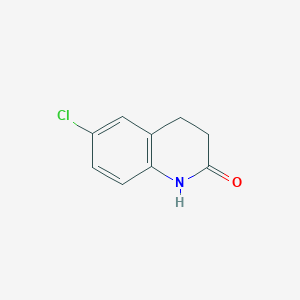

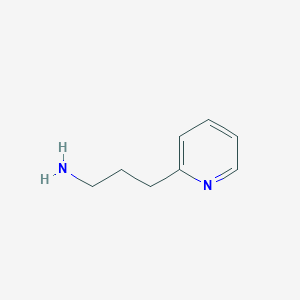

Feasible Synthetic Routes

Q1: What are the primary sources of Isocucurbitacin B?

A1: this compound has been identified and isolated from several plant species, including Trichosanthes bracteata Voigt [], Trichosanthes kirilowii [, ], Ipomopsis aggregata [], Luffa echinata [], Herpetospermum pedunculosum [], Helicteres isora [, , ], Luffa acutangula [], and Cucumis prophetarum [].

Q2: What is the reported antitumor activity of Isocurbitacin B?

A2: this compound has demonstrated significant cytotoxicity against a panel of human tumor cell lines, including A-549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (central nervous system cancer), and HCT 15 (colon cancer) [, ]. This suggests potential applications in cancer therapy.

Q3: What specific molecular pathways are implicated in this compound's anti-glioma effects?

A3: Research suggests that this compound exerts its inhibitory effects on glioma cells by targeting the PI3K/AKT and MAPK signaling pathways, both of which are crucial regulators of cell growth and survival []. This compound also appears to sensitize glioma cells to the chemotherapeutic agent Temozolomide (TMZ) by suppressing the expression of hsa-mir-1286a, a microRNA implicated in TMZ resistance [].

Q4: How does this compound influence cell death in glioma cells?

A4: Studies utilizing TUNEL assays and flow cytometry have revealed that this compound induces apoptosis, a programmed cell death mechanism, in glioma cells. This pro-apoptotic effect is linked to the inhibition of BCL-2, an anti-apoptotic protein [].

Q5: What is the role of this compound in inhibiting glioma cell invasion and migration?

A5: In vitro studies using wound healing and transwell assays have demonstrated that this compound effectively hinders the invasion and migration of glioma cells []. Mechanistically, this inhibition is attributed to the suppression of MMP-2/9 (matrix metalloproteinases involved in extracellular matrix degradation), N-cadherin (a cell adhesion molecule), and Vimentin (a cytoskeletal protein associated with cell motility) [].

Q6: Has the efficacy of this compound against TMZ-resistant glioma cells been investigated?

A6: Yes, research has shown that this compound effectively inhibits the growth of TMZ-resistant glioma cell lines, highlighting its potential in overcoming drug resistance [].

Q7: What in vivo evidence supports the anti-tumor activity of this compound?

A7: Experiments in nude mice models have demonstrated that this compound can significantly suppress tumor growth in vivo, further supporting its potential as an anti-cancer agent [].

Q8: How does this compound compare to the traditional hepatoprotective drug Hu-lu-su-pian (HLSP)?

A8: Studies comparing this compound to HLSP, a traditional Chinese medicine known for its hepatoprotective properties, have shown that the total cucurbitacins extracted from Herpetospermum pedunculosum, including this compound, exhibit superior efficacy in reversing CCl4-induced liver damage []. Moreover, toxicity assessments indicate that this compound exhibits a more favorable safety profile than HLSP, with a higher LD50 (median lethal dose) and NOAEL (no observable adverse effect level) [].

Q9: What analytical techniques are employed to characterize and quantify this compound?

A10: Various analytical methods have been employed to identify, characterize, and quantify this compound in plant extracts and biological samples. These include ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [, ], molecular networking [], and reverse-phase high-performance liquid chromatography (RP-HPLC) [].

Q10: Can you elaborate on the role of molecular networking in studying this compound?

A11: Molecular networking, coupled with UHPLC-MS/MS, has proven to be a valuable tool in the rapid identification of unknown cucurbitacin components, including this compound, in complex plant extracts, such as watermelon frost []. This approach facilitates the discovery and characterization of naturally occurring cucurbitacins, which may possess potential therapeutic benefits.

Q11: How does the biosynthesis of this compound occur in plants?

A12: Studies in Luffa acutangula have provided insights into the biosynthesis of cucurbitacins, including this compound []. The biosynthetic pathway involves key enzymes like Bi, cytochromes P450s (CYP450s), and acyltransferases (ACT), which are often found clustered together in the plant genome []. Environmental factors like drought stress and plant hormones like abscisic acid (ABA) can influence the expression of these biosynthetic genes, thereby impacting cucurbitacin production [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)